molecular formula C25H25N3O2S2 B12009184 (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-07-3

(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12009184
CAS No.: 623933-07-3
M. Wt: 463.6 g/mol
InChI Key: JROISNCQZGHLPY-JCMHNJIXSA-N
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Description

The compound (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configured exocyclic double bond and a substituted pyrazole moiety. Its structure includes a 3-ethyl group on the thiazolidinone ring and a 3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole substituent at the C5 position. The presence of the propoxy group and ethyl chain distinguishes it from simpler analogs, likely influencing its physicochemical properties and biological interactions.

Properties

CAS No.

623933-07-3

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-13-30-20-11-12-21(17(3)14-20)23-18(15-22-24(29)27(5-2)25(31)32-22)16-28(26-23)19-9-7-6-8-10-19/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

JROISNCQZGHLPY-JCMHNJIXSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Cyclization and Condensation Reactions

The thiazolidinone ring participates in cyclization reactions, often forming fused heterocyclic systems. For example:

  • Knoevenagel Condensation : The exocyclic methylene group reacts with aromatic aldehydes under basic conditions to form extended conjugated systems. This reaction is critical for synthesizing derivatives with enhanced π-π stacking interactions for biological activity .

  • Pyrazole Ring Functionalization : The pyrazole moiety undergoes cyclocondensation with thiourea derivatives to form thiazole hybrids, leveraging its nucleophilic nitrogen sites.

Key Conditions :

Reaction TypeReagents/CatalystsTemperatureYield
KnoevenagelPiperidine, EtOHReflux75–85%
CyclocondensationThiourea, HCl80°C68%

Alkylation and Nucleophilic Substitution

The ethyl group at position 3 and propoxyphenyl substituent are sites for alkylation:

  • S-Alkylation : The thioxo group (-C=S) reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form thioether derivatives .

  • Nucleophilic Aromatic Substitution : The electron-deficient pyrazole ring undergoes substitution with amines or alkoxides at the 4-propoxyphenyl position .

Example :
Thioxo group+CH3IK2CO3,DMFThioether derivative\text{Thioxo group}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Thioether derivative}
Yield: ~70%.

Oxidation and Reduction

  • Oxidation : The thioxo group (-C=S) is oxidized to sulfonyl (-SO₂-) using H₂O₂ or mCPBA, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond while preserving the thiazolidinone ring.

Impact : Sulfonyl derivatives show improved metabolic stability but reduced bioactivity compared to thioxo analogs .

Complexation and Metal Interactions

The sulfur and nitrogen atoms coordinate with transition metals:

  • Cu(II) Complexes : Formed in methanol with CuCl₂, enhancing antioxidant properties .

  • Ag(I) Coordination : Utilized in antimicrobial studies, with MIC values ≤8 µg/mL against S. aureus .

Stoichiometry : Typically 1:1 (metal:ligand), confirmed by UV-Vis and ESR spectroscopy .

Photochemical Reactivity

The conjugated system undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane derivatives. This reaction is reversible under thermal conditions .

Applications : Used in photoresponsive drug delivery systems .

Hydrolysis and Stability

  • Acidic Hydrolysis : The thiazolidinone ring opens in concentrated HCl, yielding thiourea intermediates.

  • Basic Hydrolysis : Degrades slowly in NaOH (pH >10), forming mercaptoacetic acid derivatives.

Stability Profile :

ConditionHalf-LifeProducts
pH 1.2 (HCl)2 hThiourea intermediate
pH 7.4 (buffer)>24 hStable
pH 10 (NaOH)6 hMercaptoacetic acid

Biological Activity-Linked Reactivity

  • Enzyme Inhibition : The thioxo group binds to cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro), confirmed by docking studies .

  • ROS Scavenging : The exocyclic double bond quenches free radicals via electron transfer, with IC₅₀ = 12 µM in DPPH assays .

Comparative Reactivity of Analogues

Derivative StructureKey ReactionBioactivity (IC₅₀)
3-Methoxypropyl substitutionEnhanced alkylation rates0.8 µM (A549 cells)
Tetrahydrofuranmethyl substitutionStabilizes hydrolysis1.2 µM (HeLa cells)
Allyl substitution Facilitates photodimerizationN/A (emissive)

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazolidinone and pyrazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Properties : The compound has been studied for its potential as an anti-inflammatory agent, particularly through its interactions with prostaglandin pathways. It may inhibit enzymes involved in inflammatory processes, thus reducing symptoms associated with inflammatory diseases .
  • Anticancer Potential : Some derivatives of thiazolidinones have shown promise in preclinical models as anticancer agents. The specific structure of this compound may enhance its efficacy against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyland 1H-pyrazol -4-y]methylene}-2-thioxo- . The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, docking studies were performed to understand the binding interactions between (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyland 1H-pyrazol -4-y]methylene}-2-thioxo- . The results suggested that the compound could effectively inhibit prostaglandin D synthase, a key enzyme in the inflammatory pathway.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. The thiazolidinone core plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in alkyl chain length, aryl substituents, and functional groups on the pyrazole and thiazolidinone rings (Table 1). These variations impact lipophilicity, solubility, and molecular interactions:

Compound Name R (Position 3) Pyrazole Substituents Key Features Reference
Target Compound Ethyl 3-(2-methyl-4-propoxyphenyl), 1-phenyl Propoxy group enhances lipophilicity
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... Hexyl Same as target Longer alkyl chain increases hydrophobicity
(5Z)-3-Isopropyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... Isopropyl 3-(4-ethoxy-2-methylphenyl), 1-phenyl Ethoxy group alters electronic properties
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-hydroxybenzylidene Hydroxy group enables H-bonding
  • Aryl Substituents : The isopropyl and ethoxy groups in the AKOS002165689 analog () may enhance steric hindrance and electron-donating effects, influencing binding to biological targets.
  • Functional Groups : Hydroxy-substituted analogs () demonstrate intramolecular H-bonding (S(6) and R₂² motifs), improving crystallinity and stability .

Crystallographic and Stability Features

  • Hydrogen Bonding : Analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-... () form dimeric structures via O–H⋯S and C–H⋯π interactions, stabilizing the crystal lattice. The target compound’s propoxy group may reduce H-bonding capacity but enhance van der Waals interactions.
  • Planarity and Dihedral Angles: The pyrazole and thiazolidinone rings in analogs exhibit dihedral angles of 69–79° (), suggesting similar non-planar conformations in the target compound.

Biological Activity

(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C29H32N4O3S
  • Molecular Weight : 516.7 g/mol
  • IUPAC Name : this compound
  • CAS Number : 623933-07-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The thiazolidinone structure is known for its ability to modulate signaling pathways, which may lead to anti-inflammatory effects and apoptosis in cancer cells.

Anticancer Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound inhibited cell proliferation in human breast cancer cells (MCF7) with an IC50 value of approximately 12 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. A recent investigation found that (5Z)-3-ethyl derivatives displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating substantial efficacy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, it was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM. This suggests that the compound may interfere with the NF-kB signaling pathway, which is crucial for inflammation .

Study on Anticancer Properties

In a controlled in vivo study, mice bearing xenograft tumors were treated with (5Z)-3-ethyl derivatives. Results indicated a significant reduction in tumor volume compared to controls, with a reduction rate exceeding 60% after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Clinical Relevance

While extensive preclinical data supports the biological activity of this compound, clinical trials are required to ascertain its safety and efficacy in humans. Current research focuses on optimizing formulations for better bioavailability and targeting specific cancer types.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s core structure (thiazolidinone fused with a pyrazole moiety) is typically synthesized via Schiff base formation followed by cyclization . For example, analogous thiazolidinones are prepared by condensing substituted aldehydes with thiosemicarbazide under acidic conditions (ethanol/HCl), followed by reflux to promote cyclization . Optimization involves:

  • Solvent selection : Polar solvents like ethanol enhance reaction homogeneity and cyclization efficiency.
  • Temperature control : Reflux (~80°C) balances reaction rate and side-product minimization.
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve Schiff base formation yields .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

  • Spectral Analysis :
    • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • ¹H/¹³C NMR confirms regiochemistry and substituent positions. For instance, the Z-configuration of the methylene group is validated by coupling constants in ¹H NMR .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to verify stoichiometry .

Q. What are the primary biological activities associated with this compound’s structural motifs?

The thiazolidinone-pyrazole scaffold is linked to:

  • Antimicrobial activity : Thiazolidinones disrupt bacterial cell wall synthesis via thiol-enzyme inhibition .
  • Anticancer potential : Pyrazole derivatives intercalate DNA or inhibit kinases .
  • Antioxidant properties : The conjugated system scavenges free radicals .
    In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are standard for validation .

Advanced Research Questions

Q. How do substituents on the phenyl and pyrazole rings influence bioactivity, and what strategies resolve contradictory SAR data?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity, but may reduce solubility .
  • Propoxy vs. methoxy groups : Longer alkoxy chains (e.g., propoxy) improve membrane permeability but may sterically hinder target binding .
  • Contradiction resolution :
    • Use molecular docking to compare binding modes of analogs with varying substituents.
    • Validate hypotheses via site-directed mutagenesis (e.g., modifying bacterial enzyme active sites) .

Q. What computational methods are employed to predict reactivity and resolve spectral data ambiguities?

  • DFT calculations (e.g., Gaussian 09):
    • Optimize geometry and calculate IR/NMR spectra for comparison with experimental data .
    • Identify tautomeric equilibria (e.g., thione-thiol tautomerism in thiazolidinones) .
  • Molecular Dynamics (MD) simulations :
    • Predict solubility and aggregation behavior in biological matrices .

Q. How are crystallographic techniques applied to confirm stereochemistry and Z/E configuration?

  • Single-crystal X-ray diffraction :
    • Resolves the Z-configuration of the methylene group via bond angle and torsion angle analysis .
    • Validates intramolecular H-bonding (e.g., between thioxo and pyrazole N), stabilizing the active conformation .
  • Powder XRD : Confirms batch consistency in polymorphic forms .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat dissipation .
  • Green chemistry approaches :
    • Replace ethanol with PEG-400/water mixtures to enhance sustainability .
    • Use microwave irradiation to reduce reaction time (e.g., from 8 hours to 30 minutes) .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature) identifies robust conditions for scale-up .

Methodological Considerations

Q. How are contradictions in biological assay data (e.g., varying IC₅₀ values across studies) addressed?

  • Standardization : Use common cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) .
  • Metabolic stability testing : Evaluate compound degradation in serum to explain potency discrepancies .
  • Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .

Q. What advanced spectroscopic techniques resolve overlapping signals in NMR data?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations for crowded regions (e.g., aromatic protons) .
  • Variable-temperature NMR : Distinguishes dynamic equilibria (e.g., rotamers) by altering sample temperature .

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